Nexturastat A-CRBN-12d
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Overview
Description
Nexturastat A-CRBN-12d is a novel potent HDAC6 degrader with promising antiproliferation activity in multiple myeloma (MM) cells.
Scientific Research Applications
1. Enhancing Genome-Editing Efficiency
Nexturastat A, identified as an HDAC6 inhibitor, has been shown to significantly boost the efficiency of cytosine base editors (CBEs) in gene editing. This enhancement is critical for therapeutic applications in humans, where the low efficiency of CBE systems limits practical use. This study indicates the potential of Nexturastat A in improving gene editing capabilities (Zhao et al., 2021).
2. Photothermal and Epigenetic Therapy for Melanoma
Research involving Nexturastat A in the context of melanoma treatment has been explored. A study describes the use of poly (lactic-co-glycolic) acid (PLGA)-based nanoparticles that co-encapsulate Nexturastat A and indocyanine green (ICG) for combined photothermal and epigenetic therapy. This approach has shown promise in improving survival rates in melanoma-bearing mice, demonstrating Nexturastat A's potential as a part of a combination therapy strategy (Ledezma et al., 2020).
3. Improved HDAC6 Selectivity and Antileukaemia Activity
Nexturastat A analogues have been developed with improved HDAC6 selectivity, showing greater potential in the treatment of leukemia. These analogues demonstrate superior anti-proliferative properties compared to Nexturastat A itself, suggesting a pathway for developing more effective treatments for leukemia with fewer side effects (Pflieger et al., 2021).
Properties
Molecular Formula |
C39H43N9O8 |
---|---|
Molecular Weight |
765.828 |
IUPAC Name |
4-(1-Butyl-3-(4-((5-(4-(((2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)methyl)-1H-1,2,3-triazol-1-yl)pentyl)oxy)phenyl)ureido)-N-hydroxybenzamide |
InChI |
InChI=1S/C39H43N9O8/c1-2-3-21-47(28-14-10-25(11-15-28)35(50)44-55)39(54)41-26-12-16-29(17-13-26)56-22-6-4-5-20-46-24-27(43-45-46)23-40-31-9-7-8-30-34(31)38(53)48(37(30)52)32-18-19-33(49)42-36(32)51/h7-17,24,32,40,55H,2-6,18-23H2,1H3,(H,41,54)(H,44,50)(H,42,49,51) |
InChI Key |
RDTHJSBFWHNNFX-UHFFFAOYSA-N |
SMILES |
O=C(NO)C1=CC=C(N(CCCC)C(NC2=CC=C(OCCCCCN3N=NC(CNC4=CC=CC(C(N5C(CC6)C(NC6=O)=O)=O)=C4C5=O)=C3)C=C2)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Nexturastat A-CRBN-12d |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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